molecular formula C21H13N3O2S B2432758 5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione CAS No. 712322-99-1

5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

Cat. No. B2432758
M. Wt: 371.41
InChI Key: CDXLVABBZDWUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione, also known as BPIQ, is a heterocyclic compound with potential applications in scientific research. BPIQ is a derivative of isoindole-1,3-dione and has been shown to exhibit various biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Derivatives : The reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid produced angular isoindole dione derivatives. These compounds, including angular isoindole-6,12-dione derivatives, have been studied for their structural properties using X-ray analysis and dynamic NMR, highlighting their potential in creating structurally diverse molecules for further biological evaluations (Vasilin et al., 2015).

  • Crystal Structure and Molecular Conformation : The crystal structure of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, a related compound, was determined, showing planar benzotriazole and isoindole units. This study contributes to understanding the molecular conformation and potential intermolecular interactions of similar compounds (Wang et al., 2008).

Biological Activities and Applications

  • Antimicrobial and Antifungal Activities : Synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives has demonstrated significant antibacterial and antifungal activities against various strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans. These findings indicate the potential of such derivatives in developing new antimicrobial agents (Jat et al., 2006).

  • Herbicidal Activity : Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones were synthesized and evaluated as potent protoporphyrinogen oxidase inhibitors, showing higher inhibition activity than control compounds like sulfentrazone. This research suggests their potential use as new herbicides for agricultural applications (Jiang et al., 2011).

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXLVABBZDWUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

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